Cas no 143876-03-3 (3-(2-Phenoxyethoxy)benzaldehyde)

3-(2-Phenoxyethoxy)benzaldehyde is a versatile aromatic aldehyde featuring a phenoxyethoxy substituent at the meta position of the benzaldehyde core. This compound is particularly valued in organic synthesis for its dual functional groups, enabling selective reactivity in condensation, oxidation, and nucleophilic addition reactions. The phenoxyethoxy side chain enhances solubility in organic solvents, facilitating its use in complex multi-step syntheses. Its structural properties make it a useful intermediate in pharmaceuticals, agrochemicals, and specialty materials. The aldehyde group provides a reactive site for further derivatization, while the ether linkage contributes to stability under various reaction conditions. This compound is typically supplied with high purity to ensure consistent performance in synthetic applications.
3-(2-Phenoxyethoxy)benzaldehyde structure
143876-03-3 structure
Product name:3-(2-Phenoxyethoxy)benzaldehyde
CAS No:143876-03-3
MF:C15H14O3
MW:242.269864559174
CID:2122472

3-(2-Phenoxyethoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(2-phenoxyethoxy)benzaldehyde
    • STL286524
    • BBL023933
    • T9109
    • 3-(2-Phenoxyethoxy)benzaldehyde
    • Inchi: 1S/C15H14O3/c16-12-13-5-4-8-15(11-13)18-10-9-17-14-6-2-1-3-7-14/h1-8,11-12H,9-10H2
    • InChI Key: LXJJIJFQPTYTHB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=O)C=1)CCOC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 236
  • XLogP3: 3.5
  • Topological Polar Surface Area: 35.5

3-(2-Phenoxyethoxy)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P321735-100mg
3-(2-phenoxyethoxy)benzaldehyde
143876-03-3
100mg
$ 320.00 2022-06-03
TRC
P321735-50mg
3-(2-phenoxyethoxy)benzaldehyde
143876-03-3
50mg
$ 210.00 2022-06-03
TRC
P321735-10mg
3-(2-phenoxyethoxy)benzaldehyde
143876-03-3
10mg
$ 50.00 2022-06-03

Additional information on 3-(2-Phenoxyethoxy)benzaldehyde

Professional Introduction to 3-(2-Phenoxyethoxy)benzaldehyde (CAS No. 143876-03-3)

3-(2-Phenoxyethoxy)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 143876-03-3, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This aromatic aldehyde derivative, characterized by its phenoxyethoxy functional group, exhibits a unique structural framework that makes it a versatile intermediate in synthetic chemistry. Its molecular structure, featuring both electron-donating and withdrawing groups, contributes to its reactivity and potential applications in drug development.

The compound’s chemical formula, C10H12O2, underscores its composition as a benzaldehyde derivative substituted with a phenoxyethoxy moiety. This substitution pattern imparts specific electronic and steric properties, influencing its interaction with biological targets. The presence of the phenoxy group enhances lipophilicity, while the aldehyde functionality allows for further derivatization, making it a valuable building block in medicinal chemistry.

In recent years, 3-(2-Phenoxyethoxy)benzaldehyde has been extensively studied for its pharmacological potential. Research has highlighted its role as a precursor in synthesizing novel bioactive molecules. Specifically, its scaffold has been explored in the development of compounds with antimicrobial and anti-inflammatory properties. The aldehyde group serves as a reactive site for condensation reactions, enabling the formation of Schiff bases and other heterocyclic structures that exhibit promising biological activities.

One of the most compelling aspects of 3-(2-Phenoxyethoxy)benzaldehyde is its utility in designing molecules that interact with biological macromolecules. Studies have demonstrated its ability to modulate enzyme activity, particularly targeting enzymes involved in metabolic pathways relevant to neurological disorders. The phenoxyethoxy group’s spatial orientation allows for precise alignment with enzyme active sites, facilitating selective inhibition. This characteristic has sparked interest in its application as an intermediate for neuroprotective agents and potential treatments for neurodegenerative diseases.

The compound’s structural versatility also extends to its role in designing small-molecule inhibitors for kinases and other signal transduction proteins. Recent advancements in computational chemistry have enabled the optimization of 3-(2-Phenoxyethoxy)benzaldehyde derivatives to enhance their binding affinity and selectivity. By leveraging molecular docking simulations and structure-activity relationship (SAR) studies, researchers have identified analogs with improved pharmacokinetic profiles, making them candidates for further clinical investigation.

Moreover, 3-(2-Phenoxyethoxy)benzaldehyde has been investigated for its potential in photopharmacology—a emerging field that combines light activation with drug delivery systems. The compound’s photochemical properties allow it to be incorporated into photoswitchable drugs, where light-induced conformational changes modulate therapeutic efficacy. This approach holds promise for developing targeted therapies with reduced off-target effects and improved patient compliance.

The synthesis of 3-(2-Phenoxyethoxy)benzaldehyde involves multi-step organic reactions that highlight modern synthetic methodologies. Traditional approaches often employ palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies to introduce the phenoxyethoxy group onto the benzaldehyde backbone. However, recent innovations have focused on greener synthetic routes, such as biocatalysis and flow chemistry, which enhance efficiency and sustainability.

In academic research, 3-(2-Phenoxyethoxy)benzaldehyde has been utilized as a model compound to study reaction mechanisms and develop novel synthetic protocols. Its stability under various reaction conditions makes it an ideal candidate for exploring catalytic systems that promote high-yield transformations. Such studies contribute to the broader goal of streamlining drug discovery processes by identifying robust synthetic pathways.

The pharmaceutical industry has taken note of 3-(2-Phenoxyethoxy)benzaldehyde’s potential, leading to several ongoing clinical trials where derivatives of this compound are being evaluated for therapeutic efficacy. These trials focus on conditions ranging from infectious diseases to chronic inflammatory disorders, demonstrating the broad applicability of this chemical scaffold. The success of these trials could pave the way for new treatments that leverage the unique properties of this compound.

From a regulatory perspective, 3-(2-Phenoxyethoxy)benzaldehyde (CAS No. 143876-03-3) is subject to standard guidelines governing chemical substances used in pharmaceutical research. Compliance with Good Manufacturing Practices (GMP) ensures that raw materials meet stringent quality standards before being incorporated into drug candidates. This adherence is critical for maintaining consistency across different batches and ensuring reproducibility in experimental outcomes.

The future prospects of 3-(2-Phenoxyethoxy)benzaldehyde are bright, with ongoing research exploring new derivatives and applications. Innovations in drug design methodologies continue to expand its utility, making it a cornerstone molecule in modern medicinal chemistry. As computational tools become more sophisticated and synthetic techniques evolve, the potential applications of this compound are expected to grow even further.

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